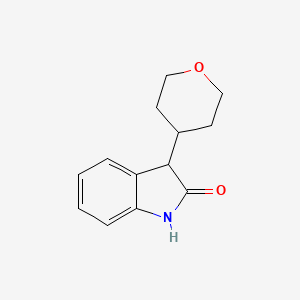

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one

Description

Significance of Heterocyclic Motifs in Contemporary Chemical Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the fields of medicinal chemistry and chemical synthesis. smolecule.comresearchgate.net Their prevalence is highlighted by the fact that a vast majority of biologically active compounds and FDA-approved drugs feature a heterocyclic core. researchgate.net The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. mdpi.com These characteristics are crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profiles, influencing how a potential drug is absorbed, distributed, metabolized, and excreted, as well as how it interacts with its biological target. nih.gov

The structural diversity and reactivity of heterocyclic motifs make them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net Advances in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have significantly expanded the ability of chemists to create a wide array of functionalized heterocycles, thereby broadening the accessible chemical space for drug discovery programs. mdpi.com

Historical Context of Indolin-2-one Derivatives in Drug Discovery

The indolin-2-one (or oxindole) scaffold is a bicyclic heterocyclic compound that has long been a focal point in drug discovery. nih.govnih.gov This structural motif is present in numerous natural products and has been exploited as a "privileged scaffold" for the design of therapeutic agents targeting a wide range of diseases. nih.govnih.gov

Historically, the exploration of indolin-2-one derivatives has led to the development of potent inhibitors for various protein kinases, which are crucial enzymes in cellular signaling pathways. researchgate.net The deregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The versatility of the indolin-2-one core allows for substitution at various positions, enabling chemists to fine-tune the molecule's affinity and selectivity for specific kinase targets. researchgate.net This has resulted in the discovery of compounds with significant anti-proliferative and anti-inflammatory activities. mdpi.commdpi.com The development of these derivatives showcases the power of molecular hybridization, where different pharmacophores are combined to create compounds with enhanced or synergistic biological effects. arkat-usa.org

Role of Tetrahydro-2H-pyran Structures in Biologically Active Compounds

The tetrahydro-2H-pyran (THP) ring is a saturated six-membered oxygen-containing heterocycle that is a common feature in a multitude of natural products and synthetic bioactive molecules. arkat-usa.orgmdpi.com Its inclusion in a molecular structure can significantly influence the compound's properties. The THP moiety is often used to improve solubility and other pharmacokinetic parameters, making it a valuable component in the design of drug candidates. researchgate.net

The non-planar, conformationally restricted nature of the THP ring can help in positioning other functional groups for optimal interaction with biological targets. researchgate.net Derivatives of tetrahydropyran (B127337) have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.comresearchgate.net For instance, certain 4H-pyran derivatives have been investigated for their potential as cognitive enhancers in treating neurodegenerative diseases. mdpi.com The versatility of the pyran ring system makes it a crucial building block in the synthesis of complex molecules and a key component in the search for new therapeutic agents. nih.govarkat-usa.org

Below is an interactive table summarizing the biological activities associated with various pyran derivatives.

| Pyran Derivative Type | Reported Biological Activities |

| 2H-pyran-2-ones | Antifungal, Antimicrobial, Antitumor |

| 4H-pyrans | Cognitive Enhancement, Antibacterial, Antioxidant |

| Dihydropyrans | Antiviral, Anti-inflammatory |

| Tetrahydropyrans | Used to improve solubility and pharmacokinetics |

Interdisciplinary Research Avenues for Hybrid Chemical Structures

The creation of hybrid chemical structures, such as 3-(tetrahydro-2H-pyran-4-yl)indolin-2-one, epitomizes an interdisciplinary approach to scientific research, merging principles from organic synthesis, medicinal chemistry, biochemistry, and computational modeling. researchgate.net This "integrative chemistry" aims to develop complex molecules with novel or enhanced functionalities by synergistically combining different structural motifs. researchgate.net

Research into such hybrid molecules opens up several avenues for investigation:

Molecular Design & Synthesis: Developing new synthetic strategies to efficiently construct these complex architectures. This involves exploring novel catalytic systems and reaction pathways that are both atom-economical and environmentally conscious, aligning with the principles of green chemistry.

Biomedical Sciences: Investigating the interaction of these hybrid compounds with biological targets. This includes screening for activity against various diseases, such as cancer or inflammatory conditions, and elucidating their mechanisms of action at the molecular level.

Structural Biology & Spectroscopy: Utilizing advanced analytical techniques like X-ray crystallography and NMR spectroscopy to understand the precise three-dimensional structure of these molecules and how they bind to their biological partners.

Computational Chemistry: Employing molecular modeling and docking studies to predict the biological activity of new hybrid designs and to understand the structure-activity relationships that govern their function.

The study of hybrid structures like this compound is not just about creating new molecules, but about fostering collaboration across scientific disciplines to solve complex challenges in areas like human health and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNZNWUQHBSHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tetrahydro 2h Pyran 4 Yl Indolin 2 One and Analogues

Strategies for Indolin-2-one Ring System Construction

The indolin-2-one (or oxindole) scaffold is a privileged structure in numerous biologically active compounds. acs.orgmdpi.comresearchgate.net Its synthesis can be approached by either forming the core ring system first, followed by substitution at the C-3 position, or by constructing the ring in a manner that already incorporates the desired substituent.

Carbon-Carbon Bond Formation at the C-3 Position

A prevalent strategy for synthesizing 3-substituted indolin-2-ones involves the direct formation of a carbon-carbon bond at the C-3 position of a pre-existing indolin-2-one ring. The methylene (B1212753) group at the C-3 position is activated by the adjacent carbonyl and aromatic ring, making it amenable to a variety of C-C bond-forming reactions.

One of the most common methods is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of the active methylene group of indolin-2-one with an aldehyde or ketone. For the synthesis of the target molecule, this would typically involve the reaction of indolin-2-one with tetrahydro-2H-pyran-4-carboxaldehyde. The initial condensation product is often a 3-ylideneindolin-2-one, which can then be reduced to the desired 3-substituted indolin-2-one. A general procedure involves condensing an indolin-2-one derivative with an appropriate aldehyde in a suitable solvent, such as acetic acid, often under reflux conditions. nih.gov

Another approach involves the reaction of 2-alkyl or 2-aryl substituted indoles using a ruthenium catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). scholaris.ca This method facilitates an oxidative functionalization and C-C bond formation to yield complex indolinone structures. scholaris.ca

Below is a table summarizing representative C-C bond formation reactions at the C-3 position of indolin-2-one.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Indolin-2-one, Aldehyde (e.g., Dimethylaminobenzaldehyde) | Acid (e.g., Acetic Acid) or Base (e.g., Piperidine) | 3-(Benzylidene)indolin-2-one | nih.gov |

| Knoevenagel Condensation | 5-Substituted indolin-2-one, Amide-functionalized aldehyde | Base (e.g., Piperidine) | 3-Substituted-indolin-2-one | nih.gov |

| Oxidative C-C Coupling | 2-Phenylindole | RuCl₃·3H₂O, TBHP | 2-Indolyl Indolin-3-one | scholaris.ca |

Annulation Reactions for the Indolin-2-one Core

Annulation, or ring-forming, reactions provide a powerful means to construct the indolin-2-one core directly. These methods often employ cycloaddition or transition metal-catalyzed cyclization strategies to build the heterocyclic framework from acyclic precursors.

A modern and efficient approach involves the use of aryne chemistry. For instance, a [3+2] annulation reaction between methyl indole-2-carboxylates and arynes, generated in situ, yields a novel indole-indolone ring system under mild conditions. nih.gov This reaction proceeds via nucleophilic attack of the indole (B1671886) onto the aryne, followed by an intramolecular cyclization that displaces a methoxy (B1213986) group. nih.gov Similarly, N-carbamoyl-functionalized enamine derivatives can react with benzyne (B1209423) in a formal [3+2] cycloaddition to afford substituted indolines. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a robust tool for indoline (B122111) synthesis. A [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, co-catalyzed by a palladium(II) species and a Brønsted acid, offers a facile route to valuable indoline structures. researchgate.netrsc.org This protocol is notable for utilizing the hydroxyl group as a direct leaving group and operating under mild conditions. rsc.org

| Annulation Strategy | Key Reactants | Catalyst/Reagent System | Description | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Methyl indole-2-carboxylate, Aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) | CsF, Cs₂CO₃ | Forms a fused indole-indolone scaffold. | nih.gov |

| [3+2] Cycloaddition | N-carbamoyl dehydroalanine (B155165) ester, Silyl aryl triflate | TBAT (Bu₄NPh₃SiF₂) | A metal-free method to produce 1,2,3-trisubstituted indolines. | organic-chemistry.org |

| [4+1] Annulation | (2-Aminophenyl)methanol, Sulfoxonium ylide | Palladium(II) / Brønsted acid | Constructs the indoline ring via C-C and C-N bond formation. | researchgate.netrsc.org |

Synthesis of the Tetrahydro-2H-pyran Moiety

The tetrahydro-2H-pyran (THP) ring is a common feature in many natural products and pharmaceuticals. Its synthesis is well-established, with methods ranging from classical cyclizations to modern catalytic approaches.

Cyclization Reactions and Olefin Metathesis Approaches

Intramolecular cyclization is a primary strategy for constructing the THP ring. A common precursor is a δ-hydroxy olefin, which can undergo intramolecular hydroalkoxylation. This reaction can be catalyzed by a variety of metals, including platinum, lanthanide triflates, and cobalt complexes, to yield the six-membered ether ring. organic-chemistry.org Another powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to furnish a 4-hydroxytetrahydropyran stereoselectively. organic-chemistry.org

Olefin metathesis, specifically Ring-Closing Metathesis (RCM), has revolutionized the synthesis of cyclic structures, including the THP ring. nih.govatlanchimpharma.com This reaction utilizes a diene precursor and a transition-metal alkylidene catalyst, most commonly based on ruthenium (e.g., Grubbs' catalysts), to form a cyclic olefin with the extrusion of a small volatile olefin like ethylene. harvard.edu The resulting dihydropyran can then be easily reduced to the saturated THP ring. RCM is valued for its high functional group tolerance and its ability to form rings of various sizes efficiently. harvard.edu

| Approach | Key Reaction | Typical Precursor | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Cyclization | Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Platinum, Lanthanide, or Cobalt catalysts | organic-chemistry.org |

| Cyclization | Prins Cyclization | Homoallylic alcohol, Aldehyde | Phosphomolybdic acid, InCl₃ | organic-chemistry.org |

| Cyclization | Meyer–Schuster/oxa-Michael | Bis-propargylic alcohol | Gold catalyst (e.g., Ph₃PAuCl) | mdpi.com |

| Olefin Metathesis | Ring-Closing Metathesis (RCM) | Acyclic diene | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | atlanchimpharma.comharvard.edu |

Green Chemistry Approaches in Tetrahydro-2H-pyran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like THP. eurekaselect.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A key aspect of green THP synthesis is the use of environmentally benign solvents, with water being an ideal choice due to its availability, non-toxicity, and safety. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the reactant atoms, are inherently atom-economical and align well with green chemistry principles. nih.gov The synthesis of functionalized 4H-pyrans via MCRs in aqueous media has been successfully demonstrated. researchgate.netnih.gov

The use of reusable heterogeneous catalysts or biocatalysts also represents a significant green advancement. nih.gov For example, lipases have been used to catalyze the synthesis of substituted 2H-pyrans in aqueous media. researchgate.net These methods not only reduce the environmental impact but also often simplify product isolation and purification. researchgate.net

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is critical for the efficient and selective synthesis of the THP moiety. A wide array of catalytic systems has been developed for the key transformations.

For intramolecular hydroalkoxylation reactions, catalysts range from platinum complexes to lanthanide triflates, which are effective in ionic liquids. organic-chemistry.org Gold catalysts have been shown to be highly effective for cascade reactions involving alkynes to produce highly substituted THP derivatives. mdpi.com For Prins cyclizations, Lewis acids like InCl₃ or solid acids such as phosphomolybdic acid are commonly employed, often enabling the reaction to proceed at room temperature. organic-chemistry.org

In the realm of olefin metathesis, second- and third-generation Grubbs' catalysts and Hoveyda-Grubbs' catalysts are the standards. These ruthenium-based systems offer a balance of high reactivity and stability, even in the presence of various functional groups, and can be used in standard organic solvents like dichloromethane (B109758) or toluene. harvard.edunih.gov More recently, sustainable iron-based nanocatalysts have been developed for green MCRs leading to pyran derivatives. nih.gov

The table below provides a summary of various catalyst systems and the conditions under which they are employed for THP synthesis.

| Reaction | Catalyst System | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Prins Cyclization | Phosphomolybdic acid | Water | Room Temp. | Green conditions, high cis-selectivity for 4-hydroxytetrahydropyrans. | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Platinum Catalyst | - | - | Tolerates a wide range of functional groups. | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Lanthanide triflates | Ionic Liquids | Room Temp. | Efficient for five- and six-membered rings. | organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ruthenium-based) | Dichloromethane, Toluene | Room Temp. to Reflux | High functional group tolerance, widely applicable. | harvard.edu |

| Multicomponent Reaction | Iron-based chlorosilane nanocomposite | Ethanol or Solvent-free | 70 °C | Green, magnetic catalyst for easy separation. | nih.gov |

| Meyer–Schuster/oxa-Michael Cascade | Ph₃PAuCl / AgSbF₆ | Dichloromethane | Room Temp. | Stereoselective synthesis of cis-2,6-disubstituted THPs. | mdpi.com |

Convergent and Divergent Synthetic Routes to the Titled Compound

The construction of the target molecule can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis would involve the separate synthesis of the indolin-2-one and the tetrahydropyran (B127337) fragments, followed by their coupling in a later stage. For instance, a pre-functionalized indolin-2-one, such as 3-bromooxindole, could be coupled with a suitable tetrahydropyran-based nucleophile or organometallic reagent.

Conversely, a divergent synthesis would begin with a common intermediate that is later modified to introduce the desired functionalities. An example would be the synthesis of a generic 3-substituted indolin-2-one which can then undergo further reactions to build the tetrahydropyran ring or attach a pre-formed tetrahydropyran unit.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step. While a specific MCR for the direct synthesis of 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one is not extensively documented, several MCRs for the synthesis of pyran and indolin-2-one derivatives can be envisioned to be adapted for this purpose. nih.govnih.gov

For example, a one-pot reaction involving an aniline (B41778) derivative, an aldehyde, and a pyruvic acid derivative is a classic MCR for forming the indolin-2-one core. rug.nl To incorporate the tetrahydropyran moiety, tetrahydro-2H-pyran-4-carbaldehyde could potentially be used as the aldehyde component in such a reaction.

Another plausible MCR approach could involve the synthesis of functionalized 4H-pyran derivatives. growingscience.com A three-component reaction of an aromatic aldehyde, malononitrile, and a C-H acidic compound can yield highly substituted pyran rings. nih.gov Subsequent modification and annulation could potentially lead to the desired indolin-2-one fusion.

The following table summarizes potential MCR strategies:

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| Indolin-2-one focused | Substituted Aniline | Tetrahydro-2H-pyran-4-carbaldehyde | Pyruvic Acid Derivative | This compound |

| Pyran focused | Aromatic Aldehyde | Malononitrile | Active Methylene Compound | Functionalized Pyran |

Sequential functionalization provides a more controlled, stepwise approach to the synthesis of this compound. This typically involves the initial synthesis of the indolin-2-one core followed by the introduction of the tetrahydropyran substituent at the C3 position.

A common strategy is the alkylation of the enolate of an N-protected indolin-2-one with a suitable electrophile. In this case, 4-(halomethyl)tetrahydro-2H-pyran or a similar activated tetrahydropyran derivative could be used as the alkylating agent.

Alternatively, a Knoevenagel condensation of indolin-2-one with tetrahydro-2H-pyran-4-carbaldehyde, followed by reduction of the resulting exocyclic double bond, would also yield the target compound.

Direct C-H functionalization of the oxindole (B195798) at the C3 position is another emerging strategy. nih.gov This approach avoids the need for pre-functionalization of the indolin-2-one ring.

| Functionalization Strategy | Starting Material | Reagent | Key Intermediate |

| Alkylation | N-Protected Indolin-2-one | 4-(Bromomethyl)tetrahydro-2H-pyran | C3-alkylated indolin-2-one |

| Knoevenagel Condensation/Reduction | Indolin-2-one | Tetrahydro-2H-pyran-4-carbaldehyde | 3-(Tetrahydro-2H-pyran-4-ylidene)indolin-2-one |

| C-H Functionalization | Indolin-2-one | Tetrahydropyran precursor with activating group | C3-functionalized indolin-2-one |

Stereochemical Control in Synthesis

The C3 position of the indolin-2-one ring in the target molecule is a stereocenter. Furthermore, if the tetrahydropyran ring is substituted, additional stereocenters may be present. Therefore, controlling the stereochemistry during the synthesis is crucial for accessing specific stereoisomers, which can have different biological activities. nih.govresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer of the chiral product. This can be achieved through several methods:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indolin-2-one nitrogen. wikipedia.orgwilliams.edu This auxiliary directs the approach of the incoming tetrahydropyran group to one face of the enolate, leading to a diastereoselective reaction. thieme-connect.de Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to catalyze the enantioselective functionalization of the C3 position of the indolin-2-one. nih.govresearchgate.net

Metal Catalysis: Chiral metal complexes can be employed to catalyze asymmetric reactions, such as allylic alkylations or conjugate additions, to introduce the tetrahydropyran moiety with high enantioselectivity. nih.gov

Diastereoselective synthesis becomes important when multiple stereocenters are being formed. For instance, if a chiral tetrahydropyran derivative is used as a starting material, its inherent chirality can influence the stereochemical outcome at the C3 position of the indolin-2-one, a process known as substrate-controlled diastereoselection. researchgate.net

The table below outlines some approaches for stereochemical control:

| Approach | Method | Key Feature | Expected Outcome |

| Enantioselective | Chiral Auxiliary | Temporary incorporation of a chiral group | High enantiomeric excess |

| Enantioselective | Organocatalysis | Use of small chiral organic molecules as catalysts | High enantiomeric excess |

| Enantioselective | Metal Catalysis | Use of chiral metal-ligand complexes | High enantiomeric excess |

| Diastereoselective | Substrate Control | Use of a chiral starting material | High diastereomeric ratio |

The relative orientation of the indolin-2-one and tetrahydropyran rings will be dictated by the stereochemistry and will influence how the molecule interacts with biological targets. Computational modeling and spectroscopic techniques such as NMR can be used to study the preferred conformations of different stereoisomers. Understanding these conformational differences is critical in drug design and development, as it can explain differences in biological activity between stereoisomers. nih.gov

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and probing the dynamic conformational behavior of 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and the conformational preferences of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the indolinone and tetrahydropyran (B127337) rings. The chemical shifts and coupling constants of the tetrahydropyran protons would be particularly informative regarding the conformational equilibrium of this ring, which typically adopts a chair conformation. The orientation of the indolinone substituent (axial versus equatorial) on the tetrahydropyran ring could be inferred from the coupling constants of the proton at the C4 position of the pyran ring. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign all proton and carbon signals.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indolinone Aromatic-H | 7.0 - 7.5 | 120 - 145 |

| Indolinone NH | 8.0 - 9.0 | - |

| Indolinone C=O | - | 175 - 180 |

| Indolinone C3-H | 3.5 - 4.0 | 40 - 45 |

| Tetrahydropyran O-CH₂ | 3.4 - 4.1 | 65 - 70 |

| Tetrahydropyran CH₂ | 1.5 - 2.0 | 30 - 35 |

| Tetrahydropyran C4-H | 2.0 - 2.5 | 35 - 40 |

Note: This table represents hypothetical data based on typical chemical shifts for similar structural motifs.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NO₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of fragments corresponding to the tetrahydropyran and indolinone moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam, C-H stretches of the aromatic and aliphatic portions, and the C-O-C stretch of the ether in the tetrahydropyran ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum would be dominated by the absorption of the indolin-2-one chromophore, with expected absorption maxima in the UV region.

Expected Spectroscopic Data Summary (Hypothetical)

| Technique | Expected Observations |

| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to C₁₃H₁₅NO₂ |

| IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O-C stretch) |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the indolin-2-one chromophore |

Note: This table represents hypothetical data based on the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides insight into the solution-state conformation, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the indolinone and tetrahydropyran rings.

Crystal Data Parameters and Space Group Analysis

A single crystal X-ray diffraction experiment would yield the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This data is fundamental to describing the packing of the molecules in the crystal lattice. The space group provides information about the symmetry elements present in the crystal.

Hypothetical Crystal Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Geometry and Bond Parameters

The primary output of an X-ray crystal structure determination is the precise coordinates of each atom in the molecule. From this, detailed information on the molecular geometry can be extracted. This includes the planarity of the indolinone ring system and the chair conformation of the tetrahydropyran ring. The analysis would also reveal the specific bond lengths and angles, which can be compared to standard values to identify any unusual structural features. Furthermore, the crystallographic data would elucidate any intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.

Intermolecular Interactions and Crystal Packing

No published crystallographic data is available for this compound. A detailed analysis of its crystal packing, including van der Waals forces, dipole-dipole interactions, and potential π-stacking, is contingent upon the determination of its crystal structure.

Charge Density Analysis and Electron Density Distribution

There are no experimental or theoretical charge density studies for this compound in the existing literature. Such an analysis would provide critical insights into the nature of its covalent bonds and the distribution of electrons across the molecule, but this research has not yet been reported.

Conformational Dynamics of the Tetrahydro-2H-pyran and Indolin-2-one Rings

A specific conformational analysis of this compound, detailing the preferred orientations of the two rings relative to each other and the dynamics of their inversion or rotation, has not been published.

Analysis of Hydrogen Bonding Networks within the Molecular Structure

Without a determined crystal structure, a definitive analysis of the intermolecular hydrogen bonding network is not possible. The indolin-2-one moiety contains a hydrogen bond donor (N-H) and an acceptor (C=O), suggesting that hydrogen bonding plays a significant role in its solid-state structure, but the specific motifs and connectivity remain unknown.

Further investigation by the scientific community is required to elucidate the specific chemical and physical properties outlined in the requested article structure.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Importance of Substituents on the Indolin-2-one Core for Biological Interactions

The indolin-2-one (or oxindole) core is a privileged scaffold in drug discovery, notably for its role in developing kinase inhibitors. nih.govresearchgate.net Its biological activity is highly dependent on the nature and position of substituents on the heterocyclic ring system. Research on various indolin-2-one derivatives has consistently shown that modifications at the C3, C5, and N1 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Substitutions at the C3-position of the oxindole (B195798) ring are particularly critical for the antiangiogenic and anticancer activities of this class of compounds. nih.gov This position often serves as the attachment point for moieties that occupy key pockets within a target enzyme's active site. For instance, in many receptor tyrosine kinase (RTK) inhibitors, a heterocyclic methylene (B1212753) substituent at the C3 position is a common feature. nih.gov

The aromatic ring of the indolin-2-one core also presents opportunities for modification. Introducing different substituents, such as halogens (fluorine, chlorine, bromine) or methoxy (B1213986) groups, at the C5 position can significantly enhance inhibitory activity against specific targets like VEGFR-2. mdpi.com These substituents can influence the electronic properties of the ring and form specific interactions, such as halogen bonds or hydrogen bonds, with the target protein. N-alkylation at the N1 position has also been explored to modulate activity. mdpi.com

| Position | Type of Substituent | General Impact on Biological Activity | Example Target Class |

|---|---|---|---|

| C3 | Heterocyclic methylene groups (e.g., pyrrole) | Crucial for potency; interacts with key active site regions. nih.govnih.gov | Receptor Tyrosine Kinases (RTKs) |

| C5 | Halogens (F, Cl, Br) | Can enhance potency and selectivity through specific interactions. mdpi.comnih.gov | VEGFR, CB1 Receptor |

| C5 | Electron-donating/withdrawing groups | Modulates electronic properties and binding affinity. | Various Kinases |

| N1 | Alkyl groups | Can alter solubility and steric interactions within the binding pocket. mdpi.com | VEGFR-2 |

Influence of the Tetrahydro-2H-pyran Moiety on Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govtaylorfrancis.com The tetrahydro-2H-pyran (THP) moiety is a six-membered saturated heterocycle containing an oxygen atom. drugbank.com In drug design, the incorporation of saturated rings like THP is a common strategy to improve physicochemical properties and introduce specific three-dimensional features for optimal target engagement.

The THP ring in 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one serves several key functions:

Conformational Rigidity : It introduces a degree of conformational constraint to the C3-substituent, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.

Hydrogen Bonding : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donors (like the backbone NH of an amino acid) in a protein's binding site. nih.gov This directional interaction can significantly contribute to binding affinity and selectivity.

Improved Physicochemical Properties : The THP moiety can enhance aqueous solubility compared to a purely carbocyclic analog (like a cyclohexane (B81311) ring), which is a desirable property for drug candidates.

Vectorial Orientation : It positions the indolin-2-one core in a specific orientation within the binding pocket, allowing other parts of the molecule to make optimal contacts.

In the context of HIV protease inhibitors, for example, replacing a bis-tetrahydrofuran (a five-membered ring) with a larger tetrahydropyran-tetrahydrofuran fused system was rationalized to better fill the enzyme's hydrophobic pocket and enhance interactions. nih.gov This highlights the role of the THP ring's size and flexibility in accommodating enzyme active sites, including those that have developed drug resistance. nih.gov

Rational Design Strategies for Optimizing Molecular Interactions

Rational drug design aims to develop new therapeutic agents based on a known biological target. mdpi.comresearchgate.net For a molecule like this compound, several strategies can be employed to optimize its interactions with a target protein, assuming a three-dimensional structure of the target is available. nih.gov

Structure-Based Drug Design (SBDD) : If the crystal structure of the target protein complexed with a ligand is known, SBDD can be used to guide modifications. For instance, if the THP moiety is near an unfilled hydrophobic pocket, it could be decorated with small alkyl groups to increase van der Waals interactions. Similarly, if the indolin-2-one core does not perfectly fit the "hinge region" of a kinase, its substituents can be modified to improve hydrogen bonding. nih.gov

Pharmacophore Hybridization : This strategy involves combining key structural features from different known active molecules. nih.gov One could design hybrids that retain the indolin-2-one core for its known kinase-binding ability while appending other pharmacophoric elements to the THP ring to engage additional binding sites or inhibit a secondary target.

Blocking Metabolic Hotspots : Computational tools can predict sites on a molecule that are susceptible to metabolic degradation. Rational design can then be used to block these "hot spots," for example, by replacing a hydrogen atom with a fluorine atom, thereby improving the compound's metabolic stability and oral bioavailability. nih.gov

Optimization is often an iterative process of design, synthesis, and biological evaluation to refine the molecule's properties. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to generate novel intellectual property, improve drug-like properties, or circumvent toxicity issues while retaining biological activity. nih.govresearchgate.netu-strasbg.fr

Bioisosteric Replacement : This involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.netnih.gov For this compound, several bioisosteric replacements could be considered:

The amide bond within the indolin-2-one lactam could be replaced by a stable bioisostere like a 1,2,3-triazole to improve metabolic stability. nih.govresearchgate.net

The THP ring could be replaced by other cyclic systems like piperidine, cyclohexane, or even different heterocyclic rings to fine-tune solubility, hydrogen bonding capability, and conformational properties.

The entire indolin-2-one core could have its pyrrole (B145914) ring bioisosterically replaced with a triazole ring. mdpi.com

Scaffold Hopping : This is a more drastic approach where the central core (scaffold) of the molecule is replaced with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. nih.govscispace.com For example, the indolin-2-one scaffold could be "hopped" to a quinazolinone or thienopyrimidinone scaffold, both of which are also known to be effective cores for kinase inhibitors. nih.govnih.gov This can lead to the discovery of entirely new chemical series with potentially superior properties.

| Original Moiety | Potential Bioisostere/Scaffold Hop | Rationale for Replacement |

|---|---|---|

| Indolin-2-one (Scaffold) | Quinazolinone, Isoindolin-1-one, Thienopyrimidinone | Explore novel chemical space, improve properties, new IP. nih.govresearchgate.net |

| Tetrahydro-2H-pyran (Substituent) | Cyclohexane, Piperidine, Tetrahydrofuran | Modulate polarity, solubility, and H-bonding capacity. nih.gov |

| Lactam (amide) in core | Triazole, Oxadiazole | Increase metabolic stability against hydrolysis. nih.govnih.gov |

Exploration of Derivatives with Modified Connectivity and Ring Fusions

To further explore the chemical space around the this compound structure, medicinal chemists can synthesize derivatives with more complex architectures, such as those involving ring fusions or spirocyclic systems.

Ring Fusions : Fusing an additional ring to the indolin-2-one core can create more rigid, conformationally restricted analogs. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. For instance, pyrrolo-fused heterocycles attached to the indolin-2-one scaffold have been shown to be potent VEGFR inhibitors. nih.gov Similarly, fusing rings to the THP moiety could also lead to novel ligands that can probe larger binding pockets. espublisher.com

Spirocyclic Systems : A common modification for indolin-2-ones is the creation of spirocyclic structures at the C3 position. nih.govresearchgate.net Instead of a simple single bond connecting the THP ring to the indolin-2-one, a spirocyclic junction would involve the C3 atom being part of both the indolin-2-one ring and a new ring system. This strategy dramatically alters the three-dimensional shape of the molecule, allowing it to access different regions of a protein's active site and often leading to compounds with distinct biological profiles. nih.gov For example, dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives have been synthesized and shown to possess significant antiproliferative properties. researchgate.net

These advanced synthetic strategies are crucial for expanding on initial lead compounds and developing next-generation therapeutic agents with improved efficacy and novel mechanisms of action.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties of a molecule, which are crucial for determining its stability, reactivity, and interaction with biological targets.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

For scaffolds related to 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one, DFT studies have been instrumental. For instance, calculations on various indolin-2-one derivatives have elucidated the effects of different substituents on the molecule's electronic properties and reactivity. uow.edu.aunih.gov DFT analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

In the context of the tetrahydropyran (B127337) (THP) ring, DFT has been used to calculate the energies of its various conformers, such as the chair, boat, and twist forms. researchgate.net Such studies have shown that the chair conformation is the most stable, which is a critical piece of information for understanding the three-dimensional structure of this compound and how it presents itself to a biological target. researchgate.net

| HOMO-LUMO Gap | Varies with substitution; typically moderate. | Relatively large, indicating stability. | A smaller gap suggests higher reactivity. |

Note: The data in this table is illustrative, based on general findings for the respective molecular scaffolds, not on the specific compound this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For indolin-2-one derivatives, MEP maps typically show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. researchgate.net Conversely, the N-H group of the lactam presents a region of positive potential, making it a potential hydrogen bond donor. These features are critical for the binding of indolin-2-one-based inhibitors to the ATP-binding site of protein kinases, where they often form key hydrogen bonds with the hinge region of the enzyme. nih.govmdpi.com The tetrahydropyran oxygen atom would also be expected to contribute a region of negative electrostatic potential, potentially influencing solubility and offering an additional hydrogen bond acceptor site.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are pivotal in drug discovery for predicting how a ligand, such as this compound, might interact with a specific protein target.

Ligand-Protein Interaction Profiling

Docking studies on various indolin-2-one derivatives have provided detailed profiles of their interactions with numerous protein targets, particularly protein kinases like VEGFR-2 and CDK-2. nih.govmdpi.com These studies consistently highlight the importance of the indolin-2-one core in forming critical hydrogen bonds. The carbonyl oxygen and the N-H group of the lactam ring are frequently observed to interact with backbone residues in the hinge region of kinases. nih.gov

Prediction of Binding Modes and Affinities

Computational docking algorithms can predict the most likely binding pose (mode) of a ligand in a protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

In studies of related indolin-2-one inhibitors, docking has successfully predicted binding modes that were later confirmed by X-ray crystallography. acs.org For example, docking of indolinone derivatives into the VEGFR-2 active site consistently shows the indolinone core in the ATP binding pocket, forming hydrogen bonds with key residues like Cys919 and Glu917. mdpi.com The substituent at the 3-position, which in this case is the tetrahydropyran group, projects into a more solvent-exposed region or a hydrophobic sub-pocket, influencing selectivity and potency. The predicted binding affinity for this compound would depend heavily on the specific topology of the target protein's active site.

Table 2: Example of Predicted Interactions and Binding Affinities for Indolin-2-one Analogs with Protein Kinases

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Pyrrole-Indolin-2-ones | Aurora A Kinase | Secondary amine, sulfo group | Varies based on substitution |

| Indolinone-Thiosemicarbazones | VEGFR2 | Cys919, Glu917 | Strong, indicating stable binding |

| Indolinone-based hybrids | CDK-2 | Glu81, Leu83 | -9.39 to -5.4 (IC50 dependent) nih.gov |

Note: This table presents data from studies on various indolin-2-one derivatives to illustrate the typical outputs of docking studies. nih.govacs.orgmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jchemlett.com A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of analogs with variations at different positions (e.g., on the aromatic ring of the indolinone or by modifying the tetrahydropyran). The biological activity of these compounds would be measured, and then computational descriptors (representing physicochemical properties like hydrophobicity, electronic properties, and steric effects) would be calculated for each molecule.

Statistical methods, such as multiple linear regression, are then used to build an equation that correlates the descriptors with the observed activity. For example, 3D-QSAR studies on indolin-2-one derivatives targeting tubulin and various kinases have successfully identified the key structural features that govern their inhibitory potency. mdpi.comresearchgate.netnih.gov These models often reveal that bulky, electropositive substituents on the phenyl ring enhance activity, while the nature of the substituent at the 3-position is critical for optimizing interactions within the specific binding pocket. researchgate.net Such models provide a rational basis for lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity.

Table 3: Common Descriptors Used in QSAR Models for Indolin-2-one Analogs

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Describes the electronic distribution and polarity. |

| Steric / Topological | Molecular weight, Molar refractivity, Shape indices | Relates to the size, shape, and bulk of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the molecule. |

| 3D-Field Based (CoMFA/CoMSIA) | Steric and electrostatic fields | Maps the 3D spatial requirements for activity. |

Development and Validation of Predictive Models

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a key step in computational drug design. For derivatives of the indolin-2-one scaffold, three-dimensional QSAR (3D-QSAR) studies are often employed to establish a correlation between the structural features of the molecules and their biological activities. researchgate.net These models are built using a series of structurally related compounds with known activities.

The process typically involves:

Alignment: Superimposing the set of molecules based on a common substructure.

Field Calculation: Computing steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive a mathematical equation linking the field values to biological activity. researchgate.net

The robustness and predictive power of these models are rigorously validated using both internal and external validation techniques. mdpi.com Internal validation often involves cross-validation methods like leave-one-out, while external validation uses a set of compounds not included in the training set to assess the model's predictive accuracy. While specific predictive models for this compound are not detailed in publicly available literature, the established methodologies for similar indolin-2-one derivatives provide a clear framework for their development. researchgate.net

Descriptors and Statistical Analysis

The foundation of any predictive model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a variety of descriptors would be calculated to build a comprehensive in silico profile. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).

Statistical analysis is then used to identify the descriptors that have the most significant correlation with the biological activity of interest. Techniques such as multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) are commonly used to build the QSAR models. researchgate.net The quality of the statistical model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction. researchgate.net

| Descriptor Type | Examples for this compound |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electrostatic | Dipole Moment, Partial Charges |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken Charges |

Molecular Dynamics Simulations for Conformational Samplingresearchgate.net

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide valuable information about its conformational flexibility, which is crucial for its interaction with biological targets. mdpi.com The tetrahydro-2H-pyran ring and its connection to the indolin-2-one core allow for a range of possible three-dimensional arrangements.

The simulation process involves:

System Setup: Placing the molecule in a simulated environment, often a box of solvent molecules like water.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, typically nanoseconds to microseconds.

By analyzing the trajectory of the simulation, one can identify the most stable and frequently occurring conformations of the molecule. This information is critical for understanding how the molecule might bind to a receptor and for refining the design of more potent analogs. mdpi.com

In Silico Assessment of Drug-Like Properties (e.g., ADMET prediction, excluding pharmacokinetic data)smolecule.comresearchgate.net

In the early stages of drug discovery, it is essential to assess the drug-like properties of a compound to identify potential liabilities. In silico tools can predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net For this compound, these predictions can help to evaluate its potential as an orally bioavailable drug.

Several well-established rules and models are used to assess drug-likeness:

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting oral bioavailability. It states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (octanol-water partition coefficient) not greater than 5.

Other Drug-Likeness Rules: Other filters like Veber's rules (related to rotatable bonds and polar surface area) and Ghose's filter (defining ranges for molecular weight, logP, molar refractivity, and atom count) are also commonly applied.

ADMET Prediction Models: A wide range of computational models can predict specific ADMET properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov Toxicity predictions can also be made, flagging potential issues such as mutagenicity or cardiotoxicity. nih.gov

| Property | Predicted Value Range for Drug-Likeness | Relevance |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution |

| logP | -0.4 to +5.6 | Measures lipophilicity, influencing permeability and solubility |

| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts membrane permeability |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Relates to transport properties and bioavailability |

| Aqueous Solubility (logS) | > -6 | Crucial for absorption |

| Blood-Brain Barrier Permeability | Predicted as CNS+ or CNS- | Important for CNS-targeting drugs |

| CYP450 Inhibition | Predicted as inhibitor/non-inhibitor for various isoforms | Indicates potential for drug-drug interactions |

| hERG Inhibition | Predicted risk of cardiotoxicity | A critical safety parameter |

| Mutagenicity | Predicted as mutagenic or non-mutagenic | Assesses potential for genetic damage |

These in silico assessments provide a valuable initial screen, helping to prioritize compounds for further experimental testing and guiding the design of new molecules with improved drug-like properties. jneonatalsurg.com

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound This compound that directly corresponds to the detailed outline requested. The search did not yield specific studies on its interaction with the listed molecular targets, its effects on the specified cellular pathways, or its impact on the detailed cellular processes.

The indolin-2-one scaffold, a core component of the requested molecule, is a well-known pharmacophore in medicinal chemistry. Derivatives of indolin-2-one have been extensively investigated for a wide range of biological activities. For instance, compounds with this core structure have been developed as inhibitors of various protein kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). researchgate.netmdpi.comnih.govnih.govresearchgate.net Similarly, different derivatives have been explored as potential modulators of the p53-MDM2 protein-protein interaction, as dopamine (B1211576) receptor ligands, and as agents that can induce apoptosis in cancer cell lines. nih.govnih.govnih.govnih.gov

However, the specific substitution of a tetrahydro-2H-pyran-4-yl group at the 3-position of the indolin-2-one ring creates a unique chemical entity. Scientific investigation into the precise biological and mechanistic profile of this particular compound, as per the requested outline, is not present in the accessible literature based on the conducted searches.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided outline for "this compound" due to the absence of specific research data.

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Cellular and Subcellular Effects (In Vitro Studies)

High-Throughpint Screening (HTS) Campaigns for Hit Identification

High-throughput screening (HTS) serves as a foundational strategy in modern drug discovery for identifying "hits"—compounds that exhibit activity against a specific biological target. nih.govdrugdiscoverytrends.com This process involves the rapid, automated testing of large, diverse chemical libraries, which can contain hundreds of thousands of compounds, to pinpoint initial leads for further development. nih.gov For identifying kinase inhibitors, HTS assays are often designed to detect the universal product of the kinase reaction, adenosine (B11128) diphosphate (B83284) (ADP), using methodologies like enzyme-coupled fluorescence assays. nih.gov

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, and is frequently incorporated into libraries for anticancer drug discovery. growingscience.comnih.govnih.gov Consequently, derivatives of indolin-2-one are often identified as hits in HTS campaigns targeting various protein kinases. For instance, screening efforts have led to the discovery of indolin-2-one-based compounds as potent inhibitors of targets such as Aurora B kinase, p21-activated kinase 4 (PAK4), and various receptor tyrosine kinases (RTKs). nih.govnih.gov While specific HTS data for the identification of 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one is not detailed in publicly available literature, its structural composition suggests it would be a candidate within screening libraries aimed at kinase inhibitors or other enzyme targets.

Mechanistic Insights from Structural Biology (e.g., Co-crystal Structures)

Understanding the precise molecular interactions between an inhibitor and its target protein is crucial for mechanism-of-action studies and for guiding the rational design of more potent and selective analogs. Structural biology techniques, particularly X-ray crystallography of co-crystal structures and in silico molecular docking, provide these critical insights at an atomic level. acs.orgresearchgate.net

Currently, there are no publicly available co-crystal structures of this compound bound to a biological target. However, the binding modes of numerous structurally related indolin-2-one derivatives have been extensively characterized, providing a robust model for how this compound class interacts with protein kinases. These small molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. nih.govmdpi.com

Structural studies of other indolin-2-one inhibitors complexed with kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) reveal a conserved binding pattern. nih.gov Key interactions often include:

Hydrogen Bonding: The indolin-2-one core forms critical hydrogen bonds with backbone atoms in the "hinge region" of the kinase, which connects the N- and C-lobes. For example, a hydrogen bond with the backbone amide of Cys919 is a common feature. nih.gov

Hydrophobic Interactions: The aromatic ring of the indolinone and its substituents engage in hydrophobic interactions with nonpolar residues within the ATP pocket, such as Leu840, Val848, and Val916, which contribute to binding affinity. nih.gov

In the absence of experimental structures, molecular docking studies are frequently employed to predict the binding orientation of new compounds. nih.govnih.gov Docking simulations for various indolin-2-one derivatives targeting kinases like PAK4, CDK2, and c-KIT have successfully predicted binding poses consistent with those of known inhibitors, reinforcing the understanding of structure-activity relationships. nih.govresearchgate.netnih.gov

Investigation of Selectivity Profiles

A critical aspect of preclinical drug development is determining the selectivity of a hit compound. The human genome contains over 500 protein kinases, many of which share structural similarity in their ATP-binding sites. nih.gov A selective inhibitor preferentially binds to its intended target over other, related proteins, which can minimize off-target effects. Selectivity is typically assessed by screening the compound against a large panel of kinases and determining its inhibitory activity (e.g., IC₅₀ value) for each. eurofinsdiscovery.com

While a specific selectivity panel for this compound is not published, extensive research on related indolin-2-one derivatives demonstrates that modifications to the core structure can precisely modulate selectivity. acs.orgnih.gov By altering the substituent at the C-3 position, researchers have developed compounds with distinct selectivity profiles for different receptor tyrosine kinase families. nih.gov

For example, studies on various 3-substituted indolin-2-ones have shown that different chemical groups attached to the core ring structure can direct the compound to inhibit specific kinases with high potency while sparing others. This principle is illustrated in the tables below, which show data for representative indolin-2-one analogs against various kinase panels.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| CDK2 | 9.39 |

| CDK4 | 47.21 |

| VEGFR-2 | 56.74 |

| EGFR | 145.3 |

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Aurora B | 10.5 |

| Aurora A | 345 |

| VEGFR-2 | >10,000 |

| FGFR1 | >10,000 |

| PDGFRβ | >10,000 |

As shown, subtle structural changes can shift a compound's activity and selectivity by orders of magnitude. Compound 9, for instance, shows potent inhibition of CDK2, with decreasing activity against CDK4, VEGFR-2, and EGFR. mdpi.com In contrast, Compound 8a was optimized for high selectivity toward Aurora B kinase, with significantly less activity against the closely related Aurora A and other common kinase targets. nih.gov This demonstrates the tunability of the indolin-2-one scaffold, a key feature in the development of targeted therapies.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies

While general methods for the synthesis of 3-substituted indolin-2-ones are well-established, the development of novel, efficient, and stereoselective methods for the synthesis of 3-(tetrahydro-2H-pyran-4-yl)indolin-2-one and its derivatives is a crucial area for future research. Current synthetic approaches often involve the condensation of an oxindole (B195798) with a tetrahydropyran-containing electrophile. Future methodologies could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C3 position of the indolin-2-one ring. This is particularly important as the biological activity of chiral molecules can be enantiomer-dependent.

One-Pot Reactions: Designing multi-component reactions that allow for the rapid assembly of the core scaffold from simple starting materials, thereby increasing efficiency and reducing waste.

Flow Chemistry: Utilizing continuous flow technologies for a safer, more scalable, and automated synthesis, which can be particularly advantageous for producing libraries of analogues for screening.

Photoredox Catalysis: Exploring visible-light-mediated reactions to forge the key carbon-carbon bond between the indolin-2-one and tetrahydropyran (B127337) rings under mild conditions.

These advancements will not only facilitate the synthesis of the parent compound but also enable the creation of a diverse library of analogues with various substitution patterns on both the indolin-2-one and tetrahydropyran rings.

Advanced Computational Design of Analogues

Computer-aided drug design (CADD) offers a powerful platform to guide the design of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com Future computational efforts should focus on:

Structure-Based Drug Design (SBDD): Utilizing the crystal structures of known targets of the indolin-2-one scaffold, such as tyrosine kinases, to design analogues that can form more favorable interactions with the active site. acs.orgnih.gov Molecular docking and molecular dynamics simulations can be employed to predict binding affinities and modes.

Ligand-Based Drug Design (LBDD): In the absence of a known target, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be performed using a library of known active indolin-2-one derivatives to identify key structural features required for biological activity. tandfonline.com

In Silico ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues at an early stage, helping to prioritize compounds with favorable drug-like properties for synthesis. tandfonline.com

| Approach | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify potential binding modes and affinities of analogues to known kinase targets. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To assess the stability of the ligand-receptor complex and understand dynamic interactions. |

| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | To build predictive models for designing new analogues with enhanced activity. |

| ADMET Prediction | Computational prediction of pharmacokinetic and toxicity properties. | To filter out compounds with poor drug-like properties early in the design phase. |

Exploration of New Biological Targets and Pathways

The indolin-2-one scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives acting as potent inhibitors of various protein kinases, including VEGFR, PDGFR, and FGFR. nih.govekb.egnih.gov Sunitinib, a multi-kinase inhibitor based on the indolin-2-one core, is a prime example of the therapeutic potential of this scaffold. ekb.egekb.eg Future research should aim to explore new biological targets and pathways for this compound and its analogues beyond the well-trodden path of kinase inhibition. Potential areas of exploration include:

Thioredoxin Reductase (TrxR): Some indolin-2-one derivatives have been identified as inhibitors of TrxR, an enzyme involved in cellular redox balance and a target for anticancer drug development. nih.gov

Anti-inflammatory Pathways: Certain 3-substituted indolin-2-ones have demonstrated anti-inflammatory activity by inhibiting signaling pathways such as Akt, MAPK, and NF-κB. mdpi.com

Antimicrobial Targets: The indolin-2-one scaffold has been explored for the development of novel antimicrobial agents. farmaceut.org

Neurodegenerative Diseases: The tetrahydropyran motif is present in various compounds with neuroprotective properties, suggesting that derivatives of the target compound could be investigated for their potential in treating diseases like Alzheimer's. nih.gov

Systematic screening of this compound and its derivatives against a broad panel of biological targets will be crucial in uncovering novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

De Novo Drug Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel indolin-2-one derivatives with desired properties. technologynetworks.com

Predictive Modeling: ML algorithms can be used to build predictive models for biological activity, ADMET properties, and synthetic accessibility, thereby accelerating the identification of promising drug candidates. nih.gov

High-Content Screening Analysis: AI-powered image analysis can be used to analyze data from high-content screening assays, providing deeper insights into the cellular effects of the compounds.

Retrosynthesis Prediction: AI tools can assist in planning the synthesis of novel analogues by predicting viable synthetic routes. technologynetworks.com

| Application | Description | Potential Impact |

|---|---|---|

| Generative Chemistry | AI algorithms generate novel molecular structures with desired properties. | Rapid exploration of novel chemical space around the core scaffold. |

| Predictive Modeling | ML models predict activity, toxicity, and pharmacokinetic properties. | Prioritization of high-potential candidates for synthesis and testing. |

| Retrosynthetic Analysis | AI predicts synthetic routes for target molecules. | Facilitates the synthesis of computationally designed compounds. |

Application of the this compound Scaffold in Diverse Chemical Biology Probes

The this compound scaffold can serve as a valuable starting point for the development of chemical biology probes to investigate biological processes. By incorporating appropriate functional groups, this scaffold can be transformed into:

Fluorescent Probes: Attachment of a fluorophore can allow for the visualization of the compound's distribution and target engagement within cells.

Biotinylated Probes: Incorporation of a biotin (B1667282) tag can be used for affinity purification of the compound's protein targets.

Photoaffinity Probes: Introduction of a photoreactive group can enable the covalent labeling and identification of the compound's binding partners upon UV irradiation.

The development of such probes will be instrumental in elucidating the mechanism of action of bioactive derivatives and identifying novel biological targets.

Q & A

Basic: What are the standard synthetic routes for 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one, and how are reaction conditions optimized?

Answer:

The synthesis typically involves alkylation or condensation reactions. For example, alkylation of indolin-2-one derivatives with tetrahydro-2H-pyran-4-ylmethyl halides under basic conditions (e.g., NaH in DMF) is a common approach . Optimization includes controlling temperature (e.g., ice bath for exothermic reactions), stoichiometry (e.g., 1:1.7 molar ratio of indolin-2-one to alkylating agent), and purification via silica gel chromatography. Reaction progress is monitored using TLC, and yields are improved by adjusting reaction time (e.g., 9 hours for alkylation in DMF) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. ¹H NMR identifies proton environments (e.g., indole NH at δ 10–11 ppm), while ¹³C NMR confirms carbonyl groups (C=O at ~170–180 ppm). FTIR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC (>95% peak area) or melting point consistency .

Advanced: How can researchers resolve contradictions in spectral data for derivatives with similar substituents?

Answer:

Contradictions may arise from tautomerism or stereochemical variations. For example, E/Z isomerism in benzylidene-substituted indolin-2-ones can lead to split NMR signals. Strategies include:

- Variable Temperature (VT) NMR to detect dynamic equilibria.

- X-ray crystallography for unambiguous stereochemical assignment.

- Density Functional Theory (DFT) simulations to predict and compare spectral profiles with experimental data .

Advanced: What methodologies are used to evaluate the compound’s biological activity, and how are conflicting results in cytotoxicity assays addressed?

Answer:

- In vitro assays : MTT or CellTiter-Glo® for cytotoxicity (e.g., IC₅₀ determination in HepG2 cells).

- Mechanistic studies : Apoptosis markers (caspase-3/7 activation) and ROS detection.

- Conflicting results are addressed by:

Basic: How does the tetrahydro-2H-pyran-4-yl moiety influence the compound’s physicochemical properties?

Answer:

The moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Its chair conformation reduces steric hindrance, favoring binding to hydrophobic pockets. Solubility is moderate in DMSO (>10 mM) but low in aqueous buffers, necessitating formulation with co-solvents (e.g., Cremophor EL) for in vivo studies .

Advanced: What strategies are employed to optimize synthetic yields for structurally complex derivatives?

Answer:

- Microwave-assisted synthesis reduces reaction time (e.g., from 9 h to 30 min).

- Catalytic systems : Pd/C for hydrogenation of nitro groups or chiral catalysts for enantioselective alkylation.

- Protecting groups : Temporary protection of indole NH with Boc to prevent side reactions during alkylation .

Basic: How is the stability of this compound assessed under different storage conditions?

Answer:

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products.

- Photostability : ICH Q1B guidelines using UV/visible light.

- Solution stability : Assessed in DMSO or PBS at 25°C for 24–72 h .

Advanced: How do researchers design structure-activity relationship (SAR) studies for indolin-2-one derivatives targeting α-synuclein fibrils?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding via π-π stacking.

- Substituent screening : Replace tetrahydro-2H-pyran with oxetane or piperidine to probe steric effects.

- Biophysical validation : Surface plasmon resonance (SPR) for binding affinity and Thioflavin T assays for fibril inhibition .

Basic: What safety precautions are recommended when handling this compound in the laboratory?

Answer:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis (risk of DMF exposure).

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry aid in predicting the reactivity and metabolic pathways of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products